molecular formula C13H18N2O B13940043 1-(2,4-Dimethylbenzoyl)piperazine

1-(2,4-Dimethylbenzoyl)piperazine

Cat. No.: B13940043
M. Wt: 218.29 g/mol
InChI Key: RTJBGSZAHQAEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethylbenzoyl)piperazine is an organic compound with the molecular formula C13H18N2O. It is a derivative of piperazine, a heterocyclic amine that is widely used in pharmaceuticals and organic synthesis. The compound features a piperazine ring substituted with a 2,4-dimethylbenzoyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylbenzoyl)piperazine can be synthesized through various methods. One common approach involves the acylation of piperazine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylbenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,4-Dimethylbenzoyl)piperazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylbenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2,4-Dimethylbenzoyl)-4-(4-methoxyphenyl)piperazine
  • 1-(2,4-Dimethylbenzoyl)-4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperazine

Comparison: 1-(2,4-Dimethylbenzoyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects. The presence of the 2,4-dimethylbenzoyl group can influence its solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(2,4-dimethylphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H18N2O/c1-10-3-4-12(11(2)9-10)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3

InChI Key

RTJBGSZAHQAEBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCNCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.